molecular formula C23H21N3O3S B278121 N-{4-[({[3-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}acetamide

N-{4-[({[3-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}acetamide

Cat. No.: B278121
M. Wt: 419.5 g/mol
InChI Key: DLWQTPXUPSCJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[({[3-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetylamino group, a carbamothioyl group, and a benzyloxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({[3-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(acetylamino)aniline: This intermediate is synthesized by acetylation of 4-aminophenol using acetic anhydride.

    Formation of 4-(acetylamino)phenyl isothiocyanate: This is achieved by reacting 4-(acetylamino)aniline with thiophosgene.

    Coupling with 3-(benzyloxy)benzamide: The final step involves the reaction of 4-(acetylamino)phenyl isothiocyanate with 3-(benzyloxy)benzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({[3-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[({[3-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[({[3-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylamino)phenyl]carbamothioyl}benzamide
  • N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide

Uniqueness

N-{4-[({[3-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}acetamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C23H21N3O3S/c1-16(27)24-19-10-12-20(13-11-19)25-23(30)26-22(28)18-8-5-9-21(14-18)29-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,24,27)(H2,25,26,28,30)

InChI Key

DLWQTPXUPSCJAB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.